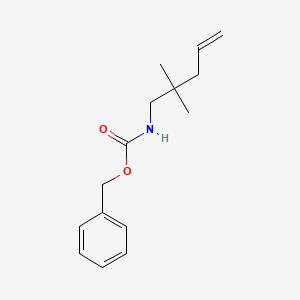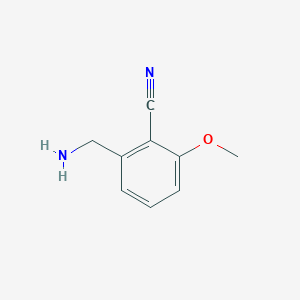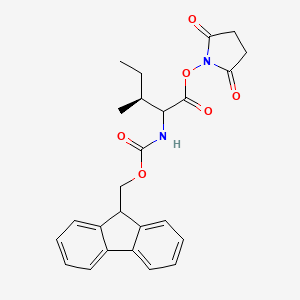
(2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate is a complex organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved using reagents such as fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate . The reaction is usually carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of solid-phase synthesis techniques allows for the efficient production of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products
The major products formed from these reactions are peptides, which can be further modified or elongated through additional coupling reactions .
Aplicaciones Científicas De Investigación
Chemistry
Biology
Medicine
Industry
Mecanismo De Acción
The mechanism of action of (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection step reveals the free amino group, enabling the formation of peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)met}
Uniqueness
The uniqueness of (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate lies in its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice for protecting amino groups during the synthesis of complex peptides .
Propiedades
Fórmula molecular |
C25H26N2O6 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |
InChI |
InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23?/m0/s1 |
Clave InChI |
XPCMQYXXCGKJHT-NGMICRHFSA-N |
SMILES isomérico |
CC[C@H](C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


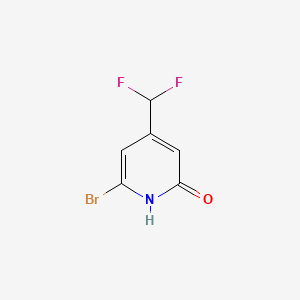


![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)
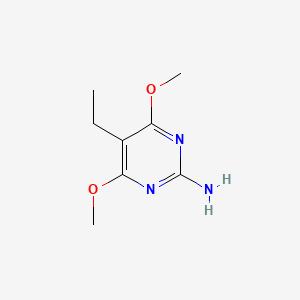
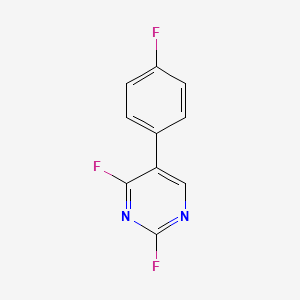
![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
